7-Hydroxy-N-methylnaphthalene-1-sulphonamide

CAS No.: 71720-47-3

Cat. No.: VC16979409

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71720-47-3 |

|---|---|

| Molecular Formula | C11H11NO3S |

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 7-hydroxy-N-methylnaphthalene-1-sulfonamide |

| Standard InChI | InChI=1S/C11H11NO3S/c1-12-16(14,15)11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3 |

| Standard InChI Key | CIHWKPVSQYHCOX-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

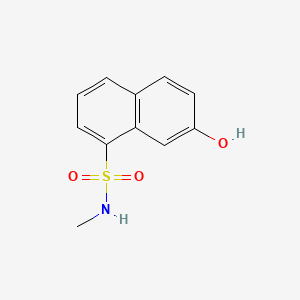

7-Hydroxy-N-methylnaphthalene-1-sulphonamide has the molecular formula C₁₁H₁₁NO₃S and a molecular weight of 237.28 g/mol . Its IUPAC name is 7-hydroxy-N-methylnaphthalene-1-sulfonamide, with the sulfonamide group (–SO₂NHCH₃) attached to the naphthalene backbone. The compound’s structure (Fig. 1) combines a hydrophobic naphthalene system with polar functional groups, influencing its solubility and reactivity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71720-47-3 | |

| Molecular Formula | C₁₁H₁₁NO₃S | |

| Molecular Weight | 237.28 g/mol | |

| SMILES Notation | CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-hydroxy-N-methylnaphthalene-1-sulphonamide likely involves multi-step functionalization of naphthalene. A plausible route (Fig. 2) includes:

-

Sulfonation: Introducing the sulphonyl group at the 1-position using chlorosulfonic acid.

-

Amination: Reacting the sulphonyl chloride intermediate with methylamine to form the sulphonamide.

-

Hydroxylation: Introducing the hydroxy group at the 7-position via directed ortho-metalation or electrophilic substitution .

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at the 1- and 7-positions of naphthalene.

-

Stability of Intermediates: Sulphonyl chlorides are moisture-sensitive, requiring anhydrous conditions .

-

Purification: Separating positional isomers due to naphthalene’s symmetry.

Toxicological and Environmental Considerations

Human Toxicity

Sulphonamides are associated with hypersensitivity reactions, crystalluria, and hematological disorders . The methyl group in 7-hydroxy-N-methylnaphthalene-1-sulphonamide may reduce renal crystallization risk compared to non-alkylated analogues.

Environmental Persistence

Sulphonamides resist degradation in aquatic systems, posing ecological risks. The hydroxy group could enhance photodegradability, but this remains untested for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume